Home > Products > Screening Compounds P127087 > ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE -

ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Catalog Number: EVT-4845064
CAS Number:
Molecular Formula: C18H15Cl2F2N3O2
Molecular Weight: 414.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl Acetate

Compound Description: 2-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate (also referred to as 'Compound 1' in the source papers) is a novel non-steroidal anti-inflammatory agent. Research indicates that its absorption occurs primarily in the small intestine and is significantly influenced by small intestinal transit time. [, ] Bile plays a crucial role in its dissolution during the absorption process. [] The bioavailability of this compound can be enhanced by co-administration with meals, particularly those high in fat content. [] Furthermore, triglycerides, especially trilinolein, triolein, tristearin, and tripalmitin, can significantly improve the gastrointestinal absorption of this compound. [, ] This is likely due to the incorporation of the compound into mixed micelles formed by lipids and bile salts. [, ]

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. [] It exhibits vasodilatory effects in both pulmonary and systemic circulation. [, ] The relaxant mechanism involves both cGMP-dependent and cGMP-independent pathways, including the inhibition of calcium influx. [] BAY 41-2272 displays synergistic vasodilatory effects when co-administered with NO donors, suggesting a potential therapeutic benefit in reducing nitrovasodilator dosage. []

References:

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate

Compound Description: Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate exists in various solvate forms, including DMSO solvates and an ethyl acetate solvate. [, ] This compound is proposed for use in treating cardiovascular diseases. []

References:

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity. [] It demonstrates high selectivity for CB1R, leading to reduced body weight and food intake in diet-induced obese rats through a CB1R-mediated mechanism. [] Although it interacts with the P-glycoprotein transporter, its promising efficacy and favorable pharmacokinetic profile in preclinical studies warranted further clinical investigation. []

References:

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma. [] It has a tert-butyl group that is prone to metabolic oxidation, leading to the formation of various metabolites. [] To address this, a deuterium-labeled analog with a tert-butyl-d9 group was developed to serve as an internal standard in bioanalytical studies and potentially improve metabolic stability. []

1-(4-Chlorophenylhydrazono)-1-(4-Chlorophenylamino)-3,3-dimethyl-2-butanone (TY-52156)

Compound Description: TY-52156 is a novel and highly selective antagonist for the Sphingosine 1-phosphate receptor 3 (S1P3). [, ] This compound exhibits submicromolar potency and effectively inhibits S1P3-mediated responses, including the S1P-induced decrease in coronary flow, increase in intracellular calcium, and activation of Rho in vascular smooth muscle cells. [, ] TY-52156 also suppresses FTY-720-induced S1P3-mediated bradycardia in vivo, demonstrating its utility as a tool for investigating S1P3 receptor signaling and its potential therapeutic implications in vascular diseases. [, ]

References:

1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

Compound Description: BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), currently under preclinical evaluation for Alzheimer's disease. [] It displays high selectivity for human and murine PDE9 and exhibits moderate activity against other cyclic nucleotide-specific phosphodiesterases. [] BAY 73-6691 effectively penetrates cells and inhibits intracellular PDE9 activity. [] In a cGMP reporter cell line, it potentiates cGMP signals generated by soluble guanylyl cyclase (sGC) activators. []

References:

Properties

Product Name

ETHYL 2-[6-(3,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

IUPAC Name

ethyl 2-[6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate

Molecular Formula

C18H15Cl2F2N3O2

Molecular Weight

414.2 g/mol

InChI

InChI=1S/C18H15Cl2F2N3O2/c1-3-27-15(26)8-25-18-16(9(2)24-25)11(17(21)22)7-14(23-18)10-4-5-12(19)13(20)6-10/h4-7,17H,3,8H2,1-2H3

InChI Key

CKJZNFFVAVKTJF-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.